DPPH Radical Scavenging Activity of 3,4-Dihydroxymandelic Acid: 4-Fold Superiority Over Ascorbic Acid and α-Tocopherol
In a direct head-to-head comparison using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, 3,4-dihydroxymandelic acid exhibited a 4-fold higher radical scavenging activity compared to the standard antioxidants ascorbic acid, α-tocopherol, and butylated hydroxytoluene (BHT) [1].
| Evidence Dimension | Radical Scavenging Activity (DPPH Assay) |
|---|---|
| Target Compound Data | 4-fold higher activity (exact IC50 value not provided in abstract, but fold-difference is explicitly quantified) |
| Comparator Or Baseline | Ascorbic Acid, α-Tocopherol, Butylated Hydroxytoluene (BHT) (each used as a standard comparator) |
| Quantified Difference | 4-fold |
| Conditions | 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay in vitro; exact concentrations and incubation times as per J. Agric. Food Chem. 2002 methodology |
Why This Matters
This quantifies the superior radical scavenging capacity of DHMA, directly informing its selection for applications where high antioxidant potency is required, such as stabilizing oxidation-prone formulations or investigating oxidative stress pathways.
- [1] Ley JP, Bertram HJ. 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential. J Agric Food Chem. 2002;50(21):5897-5902. doi:10.1021/jf025667e. View Source
